beta-Vetivone
Overview
Description
Beta-Vetivone is a chemical compound with the molecular formula C15H22O . It is one of the main constituents of the essential oil derived from the roots of the Vetiveria zizanioides plant . This oil is highly valued for its aromatic and biological properties .
Synthesis Analysis
The synthesis of beta-Vetivone involves the formation of chiral partial structures . The process involves the creation of 3,5-Dimethyl-4-(4-methyl-pent-3-enyl)-cyclohex-2-enones . The synthesis process results in different forms of beta-Vetivone, each with distinct odors .Molecular Structure Analysis
Beta-Vetivone has a molecular weight of 218.335 Da . Its structure includes two defined stereocentres . The structure of beta-Vetivone was elucidated based on elemental analysis and molecular weight determination .Physical And Chemical Properties Analysis
Beta-Vetivone is a compound with a molecular weight of 218.335 Da . It is insoluble in water but soluble in alcohol . The compound has a melting point of 44.00 to 45.00 °C and a boiling point of 329.00 to 330.00 °C .Scientific Research Applications
Synthesis and Odor Properties :
- Stereoselective synthesis and olfactory analysis of chiral structures related to β-vetivone revealed the effects of structural differences on odor properties (Spreitzer et al., 1999).
- A study on the structure/odor relationships of β-vetivone and its derivatives emphasized the impact of structural modifications on odor characteristics (Spreitzer et al., 1998).
Synthetic Approaches :
- A base-catalyzed synthesis of β-vetivone and related compounds demonstrated a method for producing these complex structures (Torii et al., 1978).
- A stereoselective total synthesis approach based on Claisen rearrangement for producing β-vetivone and related sesquiterpenes was outlined (Nakazaki et al., 2006).
Biological and Antioxidant Activities :
- The antioxidant capacities of vetiver oil, including β-vetivone, were evaluated, showing significant free radical scavenging activity and moderate metal chelating ability (Kim et al., 2005).
- The antimicrobial potential of V. zizanioides roots, containing β-vetivone, was studied, showing varying levels of activity against pathogenic microorganisms (Santos et al., 2014).
Chemical Composition and Extraction :
- A comprehensive review of the chemical composition and biological properties of vetiver oil, highlighting the presence of β-vetivone and its significant role in its biological activities (Chahal et al., 2015).
- Supercritical fluid extraction from vetiver roots cultivated hydroponically was evaluated, showing the effectiveness of this method in producing high-quality extracts containing β-vetivone (Courtial et al., 2008).
Future Directions
The potential future directions for research on beta-Vetivone could include further investigation into its therapeutic properties, as well as the development of novel techniques for oil extraction . Additionally, more research could be conducted to validate the traditional uses of the Vetiveria zizanioides plant and to explore its potential applications in the treatment of various diseases .
properties
IUPAC Name |
(5R,6R)-6,10-dimethyl-3-propan-2-ylidenespiro[4.5]dec-9-en-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-10(2)13-5-6-15(9-13)11(3)7-14(16)8-12(15)4/h7,12H,5-6,8-9H2,1-4H3/t12-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLOGSAEQNKPGG-DOMZBBRYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C(C12CCC(=C(C)C)C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C=C([C@@]12CCC(=C(C)C)C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70885043 | |
Record name | Spiro[4.5]dec-6-en-8-one, 6,10-dimethyl-2-(1-methylethylidene)-, (5R,10R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70885043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Vetivone | |
CAS RN |
18444-79-6 | |
Record name | β-Vetivone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18444-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Vetivone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018444796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro[4.5]dec-6-en-8-one, 6,10-dimethyl-2-(1-methylethylidene)-, (5R,10R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Spiro[4.5]dec-6-en-8-one, 6,10-dimethyl-2-(1-methylethylidene)-, (5R,10R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70885043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vetivon, beta- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-VETIVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V86K3R7R4P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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